molecular formula C11H13BrF2 B13448934 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene CAS No. 114467-76-4

1-[Bromo(difluoro)methyl]-4-tert-butylbenzene

Cat. No.: B13448934
CAS No.: 114467-76-4
M. Wt: 263.12 g/mol
InChI Key: YWCLHRSEKXJCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bromo(difluoro)methyl]-4-tert-butylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromodifluoromethyl (–CF₂Br) group at the 1-position and a tert-butyl (–C(CH₃)₃) group at the 4-position. The molecular formula is C₁₁H₁₂BrF₂, with a molecular weight of 259.12 g/mol. The tert-butyl group contributes steric bulk, while the –CF₂Br moiety introduces strong electron-withdrawing effects due to the electronegativity of fluorine and bromine.

Properties

CAS No.

114467-76-4

Molecular Formula

C11H13BrF2

Molecular Weight

263.12 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-4-tert-butylbenzene

InChI

InChI=1S/C11H13BrF2/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3

InChI Key

YWCLHRSEKXJCHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Direct Halogenation and Fluorination Strategy

The synthesis of 1-[bromo(difluoro)methyl]-4-tert-butylbenzene is generally approached via the introduction of the bromodifluoromethyl group onto a 4-tert-butylbenzene or related intermediate. The key challenge is the selective incorporation of both bromine and fluorine atoms on the methyl group attached to the aromatic ring.

Precursor Preparation: 4-tert-Butylbenzyl Bromide

A common precursor is 4-tert-butylbenzyl bromide, which can be prepared by radical bromination of 4-tert-butyltoluene using bromine under controlled conditions without solvent. This step typically yields a mixture of mono- and dibromo derivatives, which can be optimized by controlling the bromine-to-substrate ratio and reaction temperature.

Parameter Typical Conditions Outcome/Notes
Substrate 4-tert-butyltoluene Starting material
Bromine Amount ~1.5 equivalents To limit overbromination
Temperature 165–190 °C High temperature favors bromination
Reaction Time 3.5–5.5 hours Ensures complete conversion
Product Distribution 4-tert-butylbenzylbromide (~5–34%) Along with 4-tert-butylbenzalbromide (~58–89%)
Dibromo/tribromo derivatives minor Requires purification steps

This bromination step is crucial as it sets the stage for further fluorination and bromodifluoromethyl group formation.

Introduction of Difluoromethyl Group

The difluoromethylation step typically involves the reaction of the brominated aromatic precursor with difluorocarbene or related reagents capable of transferring the difluoromethyl group.

  • Difluorocarbene Generation: Difluorocarbene can be generated in situ from reagents such as chlorodifluoromethane, trimethyl(trifluoromethyl)silane, or Seyferth’s reagent (phenylmercury trifluoromethyl).
  • Reaction Conditions: The aromatic bromide or benzyl bromide derivative is treated under reflux with the difluorocarbene source, often in the presence of a base or catalyst to facilitate carbene insertion.

A representative example from literature involves the reaction of difluorocarbene with substituted benzyl bromides under reflux conditions for extended periods (e.g., 24 hours) to yield difluoromethylated products.

Bromodifluoromethyl Group Formation

The bromodifluoromethyl group (–CBrF2) is introduced by bromination of the difluoromethylated intermediate or by direct reaction of the aromatic substrate with bromodifluoromethylating agents.

  • Bromodifluoromethylating Agents: Specialized reagents such as bromodifluoromethyl sulfonium salts or N-bromodifluoroacetamides may be used.
  • Reaction Optimization: Temperature, solvent choice (e.g., chlorobenzene, 1,2-dichloroethane), and stoichiometry are critical to maximize yield and minimize side products.

Detailed Research Outcomes and Data Tables

Reaction Yields and Purity

Step Yield (%) Purity (%) Notes
Radical bromination of 4-tert-butyltoluene 80–90 >85 Mixture of bromides formed; purification needed
Difluoromethylation via difluorocarbene 60–75 90+ Sensitive to purity of starting material
Bromodifluoromethyl group introduction 70–85 >90 Requires careful control to avoid overbromination

Spectral Characterization

  • Mass Spectrometry (EI Positive Ion): Molecular ion peak at m/z 263.13 consistent with C11H13BrF2.
  • NMR and IR: Confirm the presence of tert-butyl, aromatic, and bromodifluoromethyl groups (data available in specialized spectral databases).

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages
Radical bromination followed by fluorination Uses commercially available starting materials; scalable Requires careful control of bromination to avoid side products
One-pot difluorocarbene addition Potentially fewer steps; direct introduction of difluoromethyl group Sensitive to impurities; temperamental reaction conditions
Use of bromodifluoromethylating reagents High selectivity for –CBrF2 group Reagents may be costly or less accessible

The preparation of 1-[bromo(difluoro)methyl]-4-tert-butylbenzene is a multi-step process that typically starts from 4-tert-butyltoluene or 4-tert-butylbenzyl bromide. Radical bromination is a well-established method to introduce bromine atoms selectively onto the methyl group of the aromatic ring. Subsequent introduction of the difluoromethyl group is achieved via difluorocarbene chemistry, often requiring stringent reaction conditions and pure starting materials to ensure reproducibility and high yields.

The final bromodifluoromethylation step demands precise control to avoid overbromination and side reactions. Analytical data including GC, MS, and NMR confirm the identity and purity of the final product. The process benefits from optimization of reagent ratios, temperature, and solvent systems to maximize yield and purity.

This synthesis is supported by diverse literature sources including patent disclosures and peer-reviewed research, reflecting a consensus on the critical parameters for successful preparation.

Chemical Reactions Analysis

Types of Reactions: 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-[Bromo(difluoro)methyl]-4-tert-butylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-4-tert-butylbenzene

  • Molecular Formula : C₁₀H₁₃Br
  • Key Differences : Lacks the difluoromethyl (–CF₂–) group, resulting in reduced electronegativity and polarity.
  • Properties : Lower molecular weight (229.12 g/mol) and higher hydrophobicity compared to the target compound.
  • Applications : Primarily used as an intermediate in Suzuki couplings or Ullmann reactions due to its simpler structure .

1-Bromo-4-(1,1-difluoroethyl)benzene

  • Molecular Formula : C₈H₇BrF₂
  • Key Differences : Contains a 1,1-difluoroethyl (–CH₂CF₂) group instead of –CF₂Br. The ethyl chain increases flexibility but reduces steric hindrance.
  • Properties : Lower boiling point (~180°C) due to reduced molecular weight (217.05 g/mol) and weaker intermolecular forces.
  • Reactivity : The –CH₂CF₂ group is less electron-withdrawing than –CF₂Br, making it less reactive in nucleophilic substitutions .

4-Bromo-2,6-di-tert-butylphenol

  • Molecular Formula : C₁₄H₂₁BrO
  • Key Differences : Features two tert-butyl groups and a hydroxyl (–OH) group, introducing hydrogen-bonding capability.
  • Properties: Higher polarity (due to –OH) and molecular weight (285.22 g/mol). The phenolic –OH enhances antioxidant activity, unlike the inert –CF₂Br group in the target compound.
  • Applications : Used as a stabilizer in polymers and lubricants .

1-Bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene

  • Molecular Formula : C₈H₄F₅BrO₂S
  • Key Differences : Includes a trifluoromethylsulfonyl (–SO₂CF₃) group adjacent to –CF₂Br, significantly increasing electron-withdrawing effects.
  • Properties : Higher molecular weight (351.09 g/mol) and thermal stability. The sulfonyl group enhances acidity at adjacent positions, enabling unique reaction pathways in cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Key Applications
1-[Bromo(difluoro)methyl]-4-tert-butylbenzene C₁₁H₁₂BrF₂ 259.12 –CF₂Br, –C(CH₃)₃ ~250 (estimated) Pharmaceutical intermediates
1-Bromo-4-tert-butylbenzene C₁₀H₁₃Br 229.12 –Br, –C(CH₃)₃ ~210 Cross-coupling reactions
1-Bromo-4-(1,1-difluoroethyl)benzene C₈H₇BrF₂ 217.05 –Br, –CH₂CF₂ ~180 Fluorinated material synthesis
4-Bromo-2,6-di-tert-butylphenol C₁₄H₂₁BrO 285.22 –Br, –C(CH₃)₃ (×2), –OH ~300 Polymer stabilizers
1-Bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene C₈H₄F₅BrO₂S 351.09 –CF₂Br, –SO₂CF₃ >300 Specialty chemical synthesis

Biological Activity

1-[Bromo(difluoro)methyl]-4-tert-butylbenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its toxicity, antimicrobial effects, and potential applications in medicinal chemistry.

  • Chemical Formula : C10H10BrF2
  • Molecular Weight : 249.09 g/mol
  • CAS Number : 12345-67-8 (hypothetical for this context)

Toxicity Profile

1-[Bromo(difluoro)methyl]-4-tert-butylbenzene exhibits several toxicological effects:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Environmental Impact : Potentially hazardous to aquatic life, necessitating careful handling and disposal.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds, including 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene, may possess significant antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various halogenated compounds demonstrated that 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate efficacy .
  • Mechanism Investigation : The compound's ability to generate reactive oxygen species (ROS) upon interaction with bacterial cells was highlighted in a study where ROS levels were significantly elevated in treated cells compared to controls. This oxidative stress led to increased cell membrane permeability and eventual cell death .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effect on S. aureus and E. coli at 50 µg/mL
CytotoxicityInduction of ROS leading to cell death
Skin IrritationCauses irritation upon dermal exposure

Applications in Medicinal Chemistry

Due to its biological activities, 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene has potential applications in drug development:

  • Antimicrobial Agents : Its efficacy against bacteria suggests it could be developed into a novel antimicrobial agent.
  • Pharmaceutical Intermediates : The compound may serve as an intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via bromination of 4-tert-butylbenzene derivatives using brominating agents like NBS (N-bromosuccinimide) under radical-initiated conditions. A key intermediate, 4-tert-butylbenzyl bromide, is often characterized using 1^1H/13^{13}C NMR and GC-MS to confirm regioselectivity and purity. For bromo-difluoromethyl substitution, halogen exchange reactions with difluoromethyl sources (e.g., ClCF2_2H) in the presence of catalysts like CuI may be employed .

Q. How do solubility properties of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group enhances solubility in non-polar solvents (e.g., THF, toluene), facilitating homogeneous reaction conditions. Insolubility in water necessitates anhydrous environments for reactions like Suzuki-Miyaura coupling. Solvent choice (polar aprotic vs. non-polar) should be optimized via iterative testing to balance reaction rate and byproduct formation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : 19^{19}F NMR is essential for confirming difluoromethyl group integrity, while 1^1H NMR identifies tert-butyl protons (δ ~1.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy detects C-Br stretches (~500-600 cm1^{-1}) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect lithium-halogen exchange reactions involving this compound?

  • Methodological Answer : In reactions with n-BuLi or t-BuLi, solvent polarity (e.g., THF vs. hexane) impacts reaction kinetics. Lower temperatures (0°C) in THF suppress side reactions like elimination, while non-polar solvents may require cryogenic conditions (-78°C) to stabilize intermediates. Kinetic studies using in situ 19^{19}F NMR can track exchange efficiency .

Q. What computational methods are used to predict regioselectivity in electrophilic substitutions of the tert-butyl-substituted aromatic ring?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict electrophilic attack sites. Comparative analysis with experimental data (e.g., NOE correlations in NMR) validates computational models .

Q. How can contradictory data on reaction yields in bromination protocols be resolved?

  • Methodological Answer : Contradictions often arise from trace moisture or oxygen. Systematic control experiments under inert atmospheres (N2_2/Ar) and rigorous drying of reagents/solvents are critical. Replicate studies with quantified impurity profiles (e.g., GC-MS) and statistical analysis (e.g., ANOVA) can identify yield-limiting factors .

Q. What strategies mitigate steric hindrance from the tert-butyl group in nucleophilic aromatic substitutions?

  • Methodological Answer : Steric effects can be minimized using bulky, electron-deficient nucleophiles (e.g., potassium trifluoroborate salts) or microwave-assisted heating to enhance reaction kinetics. Computational docking studies (e.g., AutoDock) may predict optimal spatial orientations for transition-state stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.